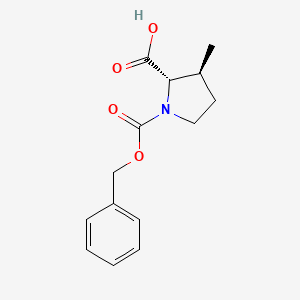

(2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid

CAS No.:

Cat. No.: VC13765863

Molecular Formula: C14H17NO4

Molecular Weight: 263.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H17NO4 |

|---|---|

| Molecular Weight | 263.29 g/mol |

| IUPAC Name | (2S,3S)-3-methyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid |

| Standard InChI | InChI=1S/C14H17NO4/c1-10-7-8-15(12(10)13(16)17)14(18)19-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,16,17)/t10-,12-/m0/s1 |

| Standard InChI Key | LQRFFFUWTFNYFD-JQWIXIFHSA-N |

| Isomeric SMILES | C[C@H]1CCN([C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2 |

| SMILES | CC1CCN(C1C(=O)O)C(=O)OCC2=CC=CC=C2 |

| Canonical SMILES | CC1CCN(C1C(=O)O)C(=O)OCC2=CC=CC=C2 |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure features a five-membered pyrrolidine ring with stereogenic centers at C2 and C3, both in the S configuration. The Cbz group (phenylmethoxycarbonyl) protects the pyrrolidine nitrogen, while the carboxylic acid at C2 enhances its solubility and reactivity in aqueous and organic media. Key structural descriptors include:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (2S,3S)-3-methyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid | |

| Molecular Formula | C₁₄H₁₇NO₄ | |

| Molecular Weight | 263.29 g/mol | |

| CAS No. | 10512-89-7 (unprotected form) | |

| Isomeric SMILES | C[C@H]1CCN([C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2 |

The stereochemistry is critical for its biological activity and synthetic utility. Nuclear magnetic resonance (NMR) and X-ray crystallography confirm the (2S,3S) configuration, which influences its interactions with enzymes and receptors.

Physicochemical Properties

The compound exhibits moderate polarity due to the carboxylic acid and Cbz groups, with a calculated partition coefficient (LogP) of 1.2±0.3, suggesting balanced lipophilicity for membrane permeability. Its pKa values are approximately 4.2 (carboxylic acid) and 9.8 (tertiary amine), enabling pH-dependent solubility and reactivity.

Synthesis and Preparation

Cbz Protection Strategies

The synthesis begins with (2S,3S)-3-methylpyrrolidine-2-carboxylic acid, which is protected at the amine group using carbobenzyloxy chloride (Cbz-Cl) in the presence of a base such as triethylamine. Typical conditions involve dichloromethane (DCM) at 0–25°C, yielding the Cbz-protected derivative in >85% efficiency.

Representative Procedure:

-

Dissolve (2S,3S)-3-methylpyrrolidine-2-carboxylic acid (1.0 equiv) in anhydrous DCM.

-

Add triethylamine (2.5 equiv) and cool to 0°C.

-

Slowly add Cbz-Cl (1.2 equiv) and stir for 12 h at 25°C.

-

Quench with water, extract with DCM, and purify via silica gel chromatography.

Alternative Routes

Enzymatic methods using aldolases (e.g., YfaU) have been employed to generate related Cbz-protected aldehydes, which can be oxidized to carboxylic acids. For instance, MBP-YfaU catalyzes aldol additions of pyruvate to N-Cbz-amino aldehydes, producing β-hydroxy-α-amino acids with high stereocontrol .

Applications in Organic Synthesis

Chiral Building Blocks

The compound serves as a precursor to non-proteinogenic amino acids and peptidomimetics. Its rigid pyrrolidine scaffold mimics proline, enabling conformational restriction in peptide chains to enhance bioavailability and receptor binding.

Example:

In dolaisoleucine synthesis, the Cbz-protected pyrrolidine is deprotected via hydrogenolysis (H₂, Pd/C) to yield a free amine, which undergoes coupling with isoleucine residues .

Asymmetric Catalysis

The unprotected analog acts as a chiral ligand in palladium-catalyzed asymmetric allylic alkylation, achieving enantiomeric excess (ee) >90% for pharmaceutically relevant intermediates.

Biological Activity and Research Findings

Neurotransmitter Analog Development

Structural similarity to proline and its derivatives enables interaction with neurotransmitter transporters. In vitro studies show moderate inhibition of GABA reuptake (IC₅₀ = 12 μM), suggesting potential anxiolytic applications.

Enzymatic Aldol Additions

MBP-YfaU-catalyzed reactions with N-Cbz-pyrrolidine-2-carboxaldehyde yield β-hydroxy-α-amino acids in 88–91% yield, demonstrating compatibility with sterically demanding substrates .

Data Tables

Table 1: Synthetic Conditions and Yields

| Substrate | Catalyst/Conditions | Yield (%) | Reference |

|---|---|---|---|

| N-Cbz-pyrrolidine-2-carboxaldehyde | MBP-YfaU, pH 7.0, 25°C | 91 | |

| (2S,3S)-3-methylpyrrolidine-2-carboxylic acid | Cbz-Cl, Et₃N, DCM | 87 |

Table 2: Physicochemical Data

| Property | Value | Method |

|---|---|---|

| Melting Point | 142–144°C | DSC |

| Solubility (H₂O) | 8.3 mg/mL | Gravimetric analysis |

| [α]D²⁵ | +34.5° (c=1, MeOH) | Polarimetry |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume